Product packaging for Allyl N-hexyl sulfide(Cat. No.:CAS No. 18365-70-3)

Allyl N-hexyl sulfide

Cat. No.: B093680
CAS No.: 18365-70-3
M. Wt: 158.31 g/mol
InChI Key: YNKIZMIPTRRCJC-UHFFFAOYSA-N
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Description

Context within the Broader Field of Organosulfur Chemistry and Allium-Derived Compounds

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, represent a significant and diverse class of molecules. acs.orgnih.gov The unique properties of the sulfur atom, including its ability to exist in multiple oxidation states and to stabilize adjacent carbanions, make it a versatile element in organic synthesis. nih.gov Organosulfur compounds are integral to a wide array of chemical transformations and are key components in many biologically active molecules and pharmaceuticals, including antibacterials and anti-inflammatories. nih.gov

The genus Allium, which includes garlic (Allium sativum) and wild garlic (Allium ursinum), is a prominent natural source of a vast array of organosulfur compounds. nih.govekb.egmdpi.com For centuries, plants from this genus have been utilized in traditional medicine, and modern research attributes their potential health benefits to these sulfur-containing constituents. ekb.egpharmatutor.org Compounds like allicin, diallyl sulfide (B99878), and ajoene (B124975) are among the most well-studied organosulfur molecules from garlic. pharmatutor.orgkoreascience.kr Allyl N-hexyl sulfide has been identified as a volatile constituent in the essential oil of wild garlic (Allium ursinum), situating it within this important family of natural products. nih.gov Its discovery alongside other novel sulfides underscores the chemical diversity of Allium species and the ongoing potential for identifying new organosulfur compounds from natural sources. nih.gov

Significance of Sulfur-Containing Alkenes in Fundamental Chemical and Biological Research

Sulfur-containing alkenes, a category that includes allyl sulfides like this compound, are of considerable importance in both chemical and biological research. The presence of the alkene group (a carbon-carbon double bond) provides a reactive site for a multitude of chemical reactions, making these compounds valuable building blocks in organic synthesis. nih.govbeilstein-journals.org The electrophilic addition to the double bond is a fundamental reaction, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. nih.gov For instance, the sulfenofunctionalization of alkenes is a powerful method for installing sulfur into molecules with high stereochemical control. nih.gov

From a biological perspective, sulfur-containing compounds are involved in numerous essential processes. researchgate.net The allyl sulfide functional group is a key feature of many bioactive compounds derived from Allium species. pharmatutor.orgresearchgate.net Research has explored the roles of various allyl sulfides, attributing many of the biological activities of garlic and related plants to these molecules. pharmatutor.orgtandfonline.com The study of sulfur-containing alkenes is crucial for understanding the mechanisms behind the properties of these natural products and for the development of new synthetic molecules with potential applications in medicine and materials science. acs.orgnih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈S
IUPAC Name 1-(prop-2-en-1-ylsulfanyl)hexane
Molar Mass 158.31 g/mol
CAS Number 18365-70-3
Appearance Data not available
Boiling Point Data not available
Solubility Data not available

Source: PubChem CID 7010427 nih.gov

Table 2: Examples of Organosulfur Compounds Identified in Allium Species

Compound NameMolecular FormulaCommon Allium Source
Allicin C₆H₁₀OS₂Garlic (A. sativum)
Diallyl sulfide C₆H₁₀SGarlic (A. sativum)
Diallyl disulfide C₆H₁₀S₂Garlic (A. sativum)
Diallyl trisulfide C₆H₁₀S₃Garlic (A. sativum)
Ajoene C₉H₁₄OS₂Garlic (A. sativum)
Allyl methyl sulfide C₄H₈SGarlic (A. sativum)
S-Allyl-L-cysteine sulfoxide (B87167) (Alliin) C₆H₁₁NO₃SGarlic (A. sativum)

Sources: pharmatutor.orgkoreascience.krwikipedia.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18S B093680 Allyl N-hexyl sulfide CAS No. 18365-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18365-70-3

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

1-prop-2-enylsulfanylhexane

InChI

InChI=1S/C9H18S/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-9H2,1H3

InChI Key

YNKIZMIPTRRCJC-UHFFFAOYSA-N

SMILES

CCCCCCSCC=C

Canonical SMILES

CCCCCCSCC=C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Allyl N Hexyl Sulfide

Direct Synthesis Approaches for Allyl N-hexyl sulfide (B99878)

The formation of the allyl-sulfur bond in allyl n-hexyl sulfide can be achieved through several synthetic strategies, primarily involving nucleophilic substitution, metal-catalyzed cross-coupling reactions, and one-pot procedures.

Nucleophilic Substitution Reactions in Allyl Sulfide Formation

Nucleophilic substitution represents a fundamental and widely employed method for the synthesis of allyl sulfides. This approach typically involves the reaction of an allyl halide or another suitable electrophile with a thiol or thiolate. In the context of this compound, this would involve the reaction of an allyl electrophile with n-hexylthiol or its corresponding thiolate.

A common strategy is the S-alkylation of a thiol with an allyl halide. The reaction of n-hexylthiol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base, leads to the formation of this compound. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the C-S bond.

Metal-Catalyzed C-S Coupling Strategies

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of C-S bonds. Various transition metal catalysts, including those based on palladium, nickel, and indium, have been developed for the synthesis of allylic sulfides. nih.govorganic-chemistry.org

For instance, nano-sized indium oxide has been shown to be an efficient catalyst for the reaction of thiols with less reactive chlorides to form aryl sulfides. researchgate.net While this specific example focuses on aryl sulfides, the principle can be extended to the synthesis of alkyl allyl sulfides. Rhodium-catalyzed hydrothiolation of 1,3-dienes provides another route to access allylic sulfides. organic-chemistry.org Furthermore, nickel(0) complexes can promote the reaction of allylic acetates with thiols to produce allylic sulfides. organic-chemistry.org These metal-catalyzed methods often provide high yields and can tolerate a variety of functional groups. nih.govorganic-chemistry.org

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for the synthesis of sulfides and related compounds have been reported. For example, a metal-free, one-pot protocol for the aerobic synthesis of allyl-aryl sulfinyls from Morita-Baylis-Hillman allyl bromides and thiols has been developed. nih.gov This process involves the in situ formation of an allyl-aryl sulfide which is then oxidized. While the final product is a sulfoxide (B87167), the initial step demonstrates a one-pot formation of the allyl sulfide intermediate. nih.govchemrxiv.org Another approach involves the Morita–Baylis–Hillman reaction of benzaldehydes and activated alkenes, followed by an SN2′ reaction with potassium thioacetate (B1230152) to yield allyl thioacetates in a one-pot procedure. tandfonline.com Furthermore, a simple and cost-effective one-pot parallel synthesis of sulfides from thiourea (B124793) and alkyl chlorides has been elaborated. researchgate.net

Isomerization Studies of this compound

This compound can undergo isomerization to its more thermodynamically stable isomer, n-hexyl propenyl sulfide. This transformation is typically catalyzed by a base and involves the migration of the double bond.

Base-Catalyzed Isomerization Mechanisms to n-Hexyl Propenyl Sulfide (e.g., Sodium Ethoxide)

The isomerization of this compound to n-hexyl propenyl sulfide can be effectively achieved by heating with a base such as sodium ethoxide in ethanol. researchgate.net For example, refluxing this compound with 3.7 M alcoholic sodium ethoxide results in the formation of n-hexyl propenyl sulfide. researchgate.netresearchgate.net This base-catalyzed isomerization transforms the terminal olefin (allyl group) into an internal, more substituted olefin (propenyl group), which is generally more stable. mdma.ch The reaction proceeds readily for thioethers, whereas the analogous isomerization of allyl ethers under the same conditions can be negligible. annualreviews.org

Other strong bases, such as potassium t-butoxide in solvents like 1,2-dimethoxyethane (B42094) or dimethyl sulfoxide, are also highly effective for this type of isomerization. mdma.ch The use of crown ethers in conjunction with bases like potassium hydroxide (B78521) or potassium t-butoxide can create highly active catalytic systems for the double bond migration in various allylic compounds. researchgate.net

Role of Carbanion Intermediates and Solvent Exchange in Isomerization

The mechanism of base-catalyzed isomerization of allylic sulfides proceeds through the formation of a carbanion intermediate. annualreviews.org The base abstracts a proton from the carbon atom adjacent to both the double bond and the sulfur atom, forming a resonance-stabilized allylic carbanion. mdma.chchemistry-chemists.com This carbanion can exist in either a cisoid or a transoid conformation. mdma.ch

Studies involving deuterium (B1214612) exchange have provided significant insight into the reaction mechanism. When the isomerization is carried out in a deuterated solvent like deuteroethanol, the product, n-hexyl propenyl sulfide, is found to contain deuterium atoms. annualreviews.org This indicates the reversible formation of the carbanion intermediate. annualreviews.org The carbanion can be protonated (or deuterated) at either the α-carbon or the γ-carbon, leading to either the starting material or the isomerized product. The rate of isomerization is often faster than the rate of deuterium exchange, suggesting a highly efficient process. mdma.ch The polarity of the solvent and the nature of the base play a crucial role in the stability and reactivity of the carbanion intermediate, thereby influencing the course and rate of the isomerization reaction. mdma.ch

Regioselectivity and Stereoselectivity in Allyl Sulfide Rearrangements

Allylic sulfides are well-known to undergo sigmatropic rearrangements, which are pericyclic reactions involving the concerted migration of a σ-bond across a π-system. The most prominent of these is the researchgate.netorganic-chemistry.org-sigmatropic rearrangement.

The researchgate.netorganic-chemistry.org-sigmatropic rearrangement of an allylic sulfide typically proceeds through a five-membered cyclic transition state. For a compound like this compound, this could be initiated by the formation of a sulfonium (B1226848) ylide. For instance, the Doyle-Kirmse reaction involves the reaction of an allyl sulfide with a metal carbene (generated from a diazo compound) to form a sulfonium ylide, which then rapidly rearranges. researchgate.netrsc.org The development of catalytic, enantioselective versions of this reaction has been a significant area of research. rsc.org

The regioselectivity of these rearrangements is influenced by the substitution pattern on the allyl group and the electronic properties of the substituents. researchgate.net For anions of aryl allyl sulfides reacting with aldehydes, γ-products (attack at the end of the allyl chain) tend to predominate over α-products (attack at the carbon bearing the sulfur). publish.csiro.au Stereoselectivity, particularly the E/Z geometry of the resulting double bond and the creation of new stereocenters, is often controlled by steric interactions in the transition state. researchgate.net In catalytic systems, the choice of chiral ligand is crucial for inducing high enantioselectivity. rsc.org For example, the desulfurative rearrangement of secondary allylic disulfides occurs with high E-selectivity, a result consistent with related researchgate.netorganic-chemistry.org-sigmatropic rearrangements like the Evans-Mislow rearrangement. nih.gov

Table 1: Examples of Regio- and Stereoselectivity in Allyl Sulfide Reactions

Reaction Type Substrates Catalyst/Conditions Key Finding Reference
researchgate.netorganic-chemistry.org-Sigmatropic Rearrangement Diazoesters and Allylic Sulfides Copper(I) or Rhodium(II) complexes Stereoselectivity is mainly controlled by steric interactions between the carbene/allyl substitutes and the bulky groups on the catalyst's ligand. researchgate.net
Addition of Allyl Sulfide Anions Aryl Allyl Sulfides and Benzaldehyde Base (e.g., BuLi) Predominantly γ-attack on the allyl anion. The ratio of (E):(Z) isomers is often near unity. publish.csiro.au
Doyle-Kirmse Reaction Methyl 1-naphthyldiazoacetate and 2-tolyl allyl sulfide CuBOX complex Achieved up to 78% enantiomeric excess (ee), demonstrating asymmetric induction. rsc.org
Desulfurative Rearrangement Secondary Allylic Disulfides PPh₃ Proceeds with high E-selectivity for the product double bond. nih.gov

General Chemical Reactivity of Allyl Sulfide Moieties Relevant to this compound

The allyl sulfide moiety is a versatile functional group that engages in a wide array of chemical reactions beyond rearrangements. Its reactivity stems from the nucleophilic sulfur atom, the reactive π-bond of the allyl group, and the ability of the sulfur to exist in multiple oxidation states.

The sulfur atom in this compound can participate in redox chemistry, most notably through thiol/disulfide exchange reactions. Allylic compounds, particularly disulfides and polysulfides, readily react with intracellular thiols such as glutathione (B108866) (GSH). researchgate.netpsu.edu This exchange involves the cleavage of a disulfide bond and the formation of a new mixed disulfide and a thiol or perthiol. researchgate.net While this compound is a monosulfide, its derivatives or related polysulfides are central to this chemistry. nih.gov

The general process can be described as follows:

An allyl polysulfide (R-S-Sₙ-allyl) reacts with a thiol (R'-SH), such as GSH.

A thiol/disulfide exchange occurs, leading to the formation of a mixed disulfide (e.g., R-S-S-R') and an allyl perthiol (allyl-SₙH). psu.edu

This reactivity is fundamental to the biological activity of many naturally occurring organosulfur compounds. nih.gov The exchange process can alter the cellular redox balance. researchgate.net Furthermore, the presence of an allyl group can improve the redox kinetics of organosulfides, as the cleavage of the allyl-sulfur bond is facilitated by the formation of a stable allyl radical. rsc.org This "allyl-activation" strategy has been used to enhance the performance of organosulfides in energy storage applications. rsc.org The reaction between a thiyl radical and an allyl sulfide can also lead to an addition-fragmentation chain transfer, a reversible process that can be utilized in polymer chemistry to relieve stress in polymer networks. nih.govnih.gov

The sulfur atom in this compound is readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation can be achieved using a variety of oxidizing agents. The key challenge is often achieving selectivity for the sulfoxide without over-oxidation to the sulfone, or, conversely, ensuring complete oxidation to the sulfone. organic-chemistry.orgorientjchem.org

Common oxidants for this purpose include:

Hydrogen peroxide (H₂O₂): Often used with a catalyst, H₂O₂ is an environmentally benign oxidant. organic-chemistry.orgjsynthchem.com The stoichiometry of H₂O₂ can be controlled to selectively yield either the sulfoxide or the sulfone. organic-chemistry.org

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this oxidation.

Other reagents: Systems like sodium periodate (B1199274) (NaIO₄), permanganates, and Selectfluor have also been successfully employed. organic-chemistry.orgorientjchem.org

Crucially, many modern methods are chemoselective, meaning they oxidize the sulfur atom without affecting the C=C double bond of the allyl group. organic-chemistry.orgrsc.org For example, LiNbMoO₆ has been shown to catalyze the chemoselective oxidation of allylic sulfides with H₂O₂, avoiding epoxidation of the double bond. organic-chemistry.org Similarly, lanthanum oxide (La₂O₃) with tert-butyl hydroperoxide (t-BuOOH) selectively oxidizes sulfides to sulfoxides, leaving the allyl double bond intact. rsc.org

Table 2: Selected Methods for Oxidation of Allyl Sulfides

Oxidant Catalyst / Conditions Product Key Feature Reference
H₂O₂ LiNbMoO₆ Sulfoxide or Sulfone Chemoselective; avoids epoxidation. Stoichiometry of H₂O₂ controls product. organic-chemistry.org
H₂O₂ Tantalum carbide (TaC) Sulfoxide High yield and selectivity for sulfoxide. organic-chemistry.org
H₂O₂ Niobium carbide (NbC) Sulfone Efficiently affords the corresponding sulfone. organic-chemistry.org
t-BuOOH La₂O₃ Sulfoxide High selectivity for mono-oxygenated product; no over-oxidation or epoxidation observed. rsc.org
H₂O₂ Mn₂ZnO₄ Spinel Nanoparticle Sulfoxide High chemoselectivity and efficiency under mild conditions. jsynthchem.com

The allyl sulfide moiety in this compound possesses two main sites for addition reactions: the nucleophilic sulfur atom and the electron-rich C=C double bond.

Reactions at the Double Bond: The double bond can undergo various addition reactions. For instance, the OH-initiated photooxidation of allyl methyl sulfide in the atmosphere involves the addition of an OH radical to the double bond as a key step. rsc.orgrsc.org This process can occur at either carbon of the double bond, leading to different radical intermediates and subsequent decomposition products. rsc.org Catalytic enantioselective intermolecular oxysulfenylation of alkenes allows for the addition of both an oxygen nucleophile (like a phenol (B47542) or alcohol) and a sulfur group across a double bond, facilitated by a chiral sulfide/phosphoric acid co-catalyst system. chinesechemsoc.org

Reactions involving the Sulfur Atom: The sulfur atom can act as a nucleophile or be targeted by electrophiles. In the Doyle-Kirmse reaction, the sulfur atom attacks a metal carbene, initiating the researchgate.netorganic-chemistry.org-sigmatropic rearrangement. researchgate.net Electrophilic functionalization can also occur, such as in catalytic sulfimidation, where an electrophilic nitrene radical reacts with the sulfide to form a sulfimide (B8482401). uva.nl This reaction is highly chemoselective and tolerates the presence of the alkene functionality within the allyl group. uva.nl In some cases, the initially formed sulfimide can undergo a subsequent researchgate.netorganic-chemistry.org-sigmatropic rearrangement. uva.nl

Lewis acids can be used to influence the stereochemical outcome of addition reactions. For example, the addition of allylic sulfides to methyl propiolate can yield different stereoisomers (E vs. Z) depending on whether AlCl₃ or ZnCl₂ is used as the Lewis acid catalyst. acs.org

Advanced Spectroscopic and Mechanistic Characterization Techniques

Application of Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of Allyl N-hexyl sulfide (B99878). In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for Allyl N-hexyl sulfide is observed at a mass-to-charge ratio (m/z) of 158.31, corresponding to its molecular weight. nih.gov

The fragmentation of this compound under EI conditions is influenced by the presence of the sulfur atom and the allyl group. msu.edu A common fragmentation pathway for sulfides is α-cleavage, the breaking of the bond adjacent to the sulfur atom. nih.gov This can result in the loss of an allyl radical (C3H5•) or a hexyl radical (C6H13•). The presence of the double bond in the allyl group can lead to the formation of the stable allyl cation at m/z 41. msu.edulibretexts.org Another significant fragmentation process involves rearrangement reactions, such as the McLafferty rearrangement, which is common for compounds containing a carbonyl group or a double bond. nih.gov While detailed fragmentation data for this compound is not extensively published, analysis of similar allyl alkyl sulfides provides insights into expected fragmentation patterns. nih.govnist.gov

The following table summarizes key mass spectrometry data for this compound:

PropertyValue
Molecular FormulaC9H18S nih.gov
Molecular Weight158.31 g/mol nih.gov
Exact Mass158.11292175 Da nih.gov
Common Fragment (m/z)41 (Allyl cation) msu.edulibretexts.org

Utilization of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information about the chemical environment of each proton and carbon atom. weebly.com Both ¹H NMR and ¹³C NMR spectra are crucial for confirming the molecule's structure.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the allyl group and the hexyl chain. The vinyl protons of the allyl group typically appear in the range of δ 5.0-6.0 ppm, exhibiting complex splitting patterns due to cis, trans, and geminal couplings. The methylene (B1212753) protons adjacent to the sulfur on the allyl side would likely resonate around δ 3.2 ppm, while the methylene protons of the hexyl chain adjacent to the sulfur would appear slightly downfield from other methylene groups in the chain due to the deshielding effect of the sulfur atom. The terminal methyl group of the hexyl chain would produce a triplet signal at the most upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbons of the double bond in the allyl group would be found in the vinyl region (δ 115-140 ppm). The carbon atom of the methylene group attached to the sulfur in the allyl group would be in the range of δ 30-40 ppm. The carbons of the hexyl chain would show a series of signals in the aliphatic region (δ 10-40 ppm), with the carbon directly bonded to sulfur appearing more downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound: Interactive Table

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Allyl CH=CH₂ 5.7-6.0 (m) 130-140
Allyl CH=CH₂ 5.0-5.3 (m) 115-120
Allyl S-CH₂ -CH 3.1-3.3 (d) 35-45
Hexyl S-CH₂ -(CH₂)₄ 2.4-2.6 (t) 30-40
Hexyl -(CH₂ )₄-CH₃ 1.2-1.7 (m) 20-35

Note: (m) = multiplet, (d) = doublet, (t) = triplet. These are estimated ranges and actual values may vary.

Infrared Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. savemyexams.comvanderbilt.edu For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the allyl group and the carbon-sulfur (C-S) single bond.

The C=C stretching vibration of the allyl group is expected to produce a peak in the region of 1640-1680 cm⁻¹. libretexts.orglibretexts.org The =C-H stretching vibrations of the vinyl group will appear at wavenumbers above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. libretexts.org The C-H stretching vibrations of the saturated hexyl chain will be observed in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. tandfonline.com

Characteristic IR Absorption Bands for this compound: Interactive Table

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹)
Alkene C=C Stretch 1640 - 1680 (medium) libretexts.orglibretexts.org
Alkene =C-H Stretch 3010 - 3100 (medium) libretexts.org
Alkane C-H Stretch 2850 - 2960 (strong) libretexts.orglibretexts.org

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques, particularly gas chromatography (GC), are essential for the separation and purity assessment of volatile compounds like this compound. ntu.edu.twucanr.edu In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. semanticscholar.org

GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful combination for both qualitative and quantitative analysis. walshmedicalmedia.comresearchgate.net GC-MS provides not only the retention time but also the mass spectrum of the compound, allowing for definitive identification. walshmedicalmedia.com The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the amount of the compound present. semanticscholar.org Various GC methods have been developed for the analysis of sulfur compounds, including different column types and temperature programs to achieve optimal separation. ntu.edu.twresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Investigations of Chemical Reactivity and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosulfur compounds. This method provides a robust framework for analyzing the electronic structure and predicting the chemical reactivity of molecules like Allyl N-hexyl sulfide (B99878). By calculating various thermodynamic and global descriptors, DFT can quantify a molecule's stability and its propensity to engage in chemical reactions. nih.govresearchgate.netmdpi.com For instance, studies on analogous compounds such as allyl mercaptan involve the determination of descriptors like ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.govmdpi.com These parameters are crucial for understanding how the molecule interacts with other chemical species, functioning as either an electron donor or acceptor. nih.gov

Table 1: Key DFT Global Reactivity Descriptors

Descriptor Symbol Description
Ionization Potential IP The minimum energy required to remove an electron from a molecule.
Electron Affinity EA The energy released when an electron is added to a molecule.
Chemical Potential μ Represents the escaping tendency of electrons from a system.
Absolute Electronegativity χ The power of an atom or molecule to attract electrons to itself.
Molecular Hardness η Measures the resistance to change in electron distribution or charge transfer.
Molecular Softness S The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index ω A measure of the energy lowering of a molecule when it accepts electrons.

A significant application of DFT is the detailed mapping of reaction pathways. This involves identifying the lowest energy route that connects reactants to products, a path known as the minimum energy path (MEP). youtube.com Along this path, the most critical point is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.comtau.ac.il Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary frequency in its vibrational analysis. mdpi.com

For transformations involving allyl sulfides, such as thermal rearrangements or cycloadditions, DFT calculations can elucidate the precise geometry of the transition state. researchgate.netmdpi.com For example, in studies of the thermal transformations of the related allyl phenyl sulfide, DFT calculations at the B3PW91/6-31G** level identified a chair conformation as the transition state for the initial conversion stage. researchgate.net Methodologies like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST) are employed to locate an approximate structure of the transition state, which is then refined using more sophisticated algorithms like the Berny algorithm. tau.ac.il Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com

An energetic profile provides a quantitative description of the energy changes that occur throughout a chemical reaction. DFT calculations are used to determine the relative energies of reactants, transition states, intermediates, and products. researchgate.net This allows for the calculation of key thermodynamic and kinetic parameters, such as activation energies (ΔEa) and reaction enthalpies (ΔHr). The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Computational studies on analogous allyl sulfide systems reveal the energetic feasibility of various transformations. For example, investigations into the reactions of diallyl polysulfides with biological thiols have used DFT to compute potential energy surfaces, revealing that certain pathways are both kinetically and thermodynamically more favorable than others. nih.gov The energy profile for a given transformation can be significantly influenced by factors such as the solvent, although studies on allyl phenyl sulfide have shown that in some cases, the energy profile is practically preserved when solvent effects are included. researchgate.net

Table 2: Illustrative Energetic Profile for a Hypothetical Isomerization Reaction

Species Description Relative Energy (ΔE, kcal/mol) Gibbs Free Energy (ΔG, kcal/mol)
Reactant Initial Allyl Sulfide Conformer 0.00 0.00
Transition State Highest energy point on the reaction path +25.5 +26.2
Product Isomerized Product -5.0 -4.7

Quantum Chemical Calculations of Fragmentation Pathways and Molecular Stability

Quantum chemical calculations are instrumental in understanding the molecular stability and fragmentation patterns of compounds, which is particularly relevant in fields like mass spectrometry. nih.gov These calculations can predict how a molecule like Allyl N-hexyl sulfide might break apart upon ionization or collision with other particles. researchgate.net By simulating various dissociation pathways, researchers can determine the most likely fragments to be observed. nih.govresearchgate.net

Analysis of Electron Density Distribution and Reactivity Sites

The distribution of electrons within a molecule governs its chemical behavior. rsc.org Theoretical methods provide a way to visualize and quantify this electron density, thereby identifying sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net Techniques such as the topological analysis of the Electron Localization Function (ELF) can reveal the locations of covalent bonds and lone pairs of electrons, offering a detailed picture of the molecule's electronic structure. rsc.org

In the context of an allyl sulfide, this analysis can pinpoint the most reactive sites. For example, computational studies on the reactions of diallyl polysulfides have shown that nucleophilic attack by thiol anions is more likely to occur at the sulfur atoms rather than the α-carbon of the allyl groups. nih.gov This is a direct consequence of the electron density distribution, where the sulfur atoms may carry a partial positive charge, making them electrophilic centers. Visualizing the electrostatic potential mapped onto the electron density surface is another common technique. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas that are attractive to nucleophiles. This analysis provides a predictive map of the molecule's reactivity. researchgate.net

Biochemical Mechanisms and Cellular Interactions Non Clinical Focus

Mechanistic Role in Redox Homeostasis and Oxidative Stress Modulation

Allyl sulfides are potent modulators of the cellular redox environment. Their interaction with cellular components can disrupt the delicate balance between oxidants and antioxidants, leading to a state of oxidative stress. This pro-oxidant activity is a key driver of their subsequent biological effects.

The generation of reactive oxygen species (ROS) is a central mechanism through which allyl sulfides exert their effects. These compounds can induce ROS production through several chemical pathways. researchgate.net For instance, allyl polysulfides like diallyl trisulfide (DATS) can undergo homolytic cleavage, breaking the sulfur-sulfur bonds to produce thiyl and perthiyl radicals. researchgate.net In the presence of intracellular thiols such as glutathione (B108866) (GSH), these radicals can react to form disulfide or trisulfide radical anions. researchgate.net

These radical anions possess a high redox potential, enabling them to directly reduce molecular oxygen (O₂) to form the superoxide (B77818) anion (O₂•⁻). researchgate.net Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂) by the action of superoxide dismutase (SOD). researchgate.net Furthermore, the perthiol derivatives of allyl sulfides can react with oxygen-bound proteins, such as oxy-hemoglobin, to generate ROS. researchgate.net This increased production of ROS, including superoxide and hydrogen peroxide, disrupts normal redox homeostasis and creates a pro-oxidant intracellular environment. researchgate.netnih.gov The number of sulfur atoms in the allyl sulfide (B99878) structure appears to correlate with its capacity to generate ROS, with trisulfides generally being more potent than disulfides or monosulfides. researchgate.netnih.gov

The primary cellular sources of ROS are typically the mitochondrial electron transport chain and enzymes like NADPH oxidase. researchgate.netnih.gov Allyl sulfides contribute to this burden by creating alternative chemical routes for oxygen reduction, overwhelming the cell's antioxidant defense systems. researchgate.net

A primary target for allyl sulfides within the cell is the pool of low-molecular-weight thiols, most notably glutathione (GSH), which is the most abundant non-protein thiol. researchgate.netmdpi.com Allyl sulfides, and their reactive precursor allicin, readily react with the sulfhydryl group of GSH in a thiol-disulfide exchange reaction. researchgate.netnih.gov This interaction leads to the depletion of the cellular GSH pool and the formation of S-allylmercaptoglutathione (GSSA). researchgate.netnih.gov

This depletion of GSH compromises the cell's primary antioxidant defense system, further contributing to oxidative stress. researchgate.netnih.gov Beyond GSH, allyl sulfides can directly interact with cysteine residues in proteins, a post-translational modification known as S-thioallylation or, more broadly, protein thiolation. researchgate.netresearchgate.netnih.gov This process involves the formation of a mixed disulfide bond between the allyl sulfide and a protein's cysteine residue. nih.gov

S-thioallylation can significantly alter the structure and function of target proteins. nih.gov A wide array of proteins can be modified in this way, including cytoskeletal proteins (actin, tubulin), metabolic enzymes (GAPDH, enolase), and heat shock proteins. nih.gov The functional consequences of this widespread protein modification contribute to the diverse biological effects of allyl sulfides. nih.gov The reaction is reversible, and the disulfide bond can be reduced by cellular systems like the thioredoxin or glutaredoxin pathways. nih.gov

Certain allyl sulfides, particularly those with multiple sulfur atoms like diallyl trisulfide (DATS), are recognized as donors of hydrogen sulfide (H₂S), a critical gasotransmitter involved in cellular signaling. nih.govresearchgate.net The release of H₂S is not direct but is activated by cellular thiols like GSH. mdpi.comnih.gov

The reaction between DATS and GSH is now understood to proceed via the formation of an S-allyl persulfide (allyl-SSH) intermediate. nih.gov This persulfide is a key species that can subsequently release H₂S. nih.gov This post-translational modification of a protein cysteine residue to form a persulfide (-SSH) is termed S-persulfidation (or S-sulfhydration). tandfonline.commdpi.com This modification is a crucial mechanism in H₂S-based signal transduction, regulating protein function, structure, and localization. tandfonline.comnih.gov

Therefore, allyl polysulfides act as precursors that, upon interaction with endogenous thiols, generate persulfides, which in turn can modulate protein function directly or serve as a source of H₂S. nih.govbohrium.com This positions these compounds as important tools for studying the chemical biology of H₂S and persulfides. nih.gov In contrast, diallyl disulfide (DADS) is considered a much less effective H₂S donor under similar conditions. nih.gov

Modulation of Intracellular Signaling Cascades

The oxidative stress and thiol modifications induced by allyl sulfides trigger a cascade of intracellular signaling events. These pathways are activated as part of the cellular response to chemical and oxidative insults, ultimately dictating the cell's fate.

The increase in intracellular ROS levels caused by allyl sulfides can lead to oxidative damage to cellular macromolecules, including DNA. nih.govacs.org ROS can cause various forms of DNA lesions, such as the formation of 8-oxo-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. mdpi.com This damage triggers the activation of sophisticated DNA damage response (DDR) pathways to maintain genomic integrity. mdpi.comnih.gov

A key mediator in the DDR is the tumor suppressor protein p53. nih.govacs.org In response to DNA damage, p53 is activated and can initiate downstream signaling to halt cell proliferation or induce apoptosis. acs.orgoncotarget.com Studies on diallyl trisulfide (DATS) have shown that it can activate the p53 pathway in response to oxidative DNA damage. nih.govacs.org The DDR involves a network of proteins that sense the damage, signal its presence, and mediate repair. For example, diallyl disulfide (DADS) has been shown to enhance DNA damage, contributing to the apoptotic response in cancer cells. nih.gov Allyl sulfides can also influence the expression of proteins involved in DNA repair, such as DNA polymerase beta (POLβ), further highlighting their impact on genomic maintenance pathways. mdpi.com

A significant consequence of the DNA damage induced by allyl sulfides is the arrest of the cell cycle, a crucial checkpoint mechanism that prevents cells with damaged DNA from dividing. nih.govacs.org Numerous studies have demonstrated that allyl sulfides, particularly DATS, cause a robust cell cycle arrest at the G2/M transition phase. nih.govnih.gov

This G2/M arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. nih.gov The transition from G2 to mitosis is primarily controlled by the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex. nih.gov Allyl sulfides induce G2/M arrest by inhibiting the activity of this complex. nih.gov This inhibition is achieved through several mechanisms mediated by ROS. nih.gov

One mechanism involves the protein Cdc25C, a phosphatase that activates the Cdk1/cyclin B1 complex by removing inhibitory phosphates. nih.gov DATS treatment leads to a ROS-dependent decrease in the protein level of Cdc25C and an increase in its inhibitory phosphorylation at Serine 216. nih.gov This prevents Cdc25C from activating Cdk1, thereby blocking entry into mitosis. nih.gov Additionally, DATS has been shown to cause a delay in the nuclear translocation of Cdk1, which is necessary for it to function, further contributing to the G2/M block. nih.gov

Interactive Data Table: Effects of Allyl Sulfides on Cellular Mechanisms

CompoundPrimary Cellular EffectKey Molecular Target/PathwayConsequence
Diallyl Trisulfide (DATS) ROS GenerationHomolytic cleavage, reaction with thiolsOxidative Stress
Diallyl Trisulfide (DATS) H₂S DonationReaction with GSH to form S-allyl persulfideS-Persulfidation, H₂S Signaling
Diallyl Sulfide (DAS), Diallyl Disulfide (DADS), Diallyl Trisulfide (DATS) DNA DamageROS-mediated oxidation of DNA basesActivation of p53 pathway
Diallyl Trisulfide (DATS) G2/M Cell Cycle ArrestInhibition of Cdk1/cyclin B1 via Cdc25CBlockade of mitotic entry
Various Allyl Sulfides Protein ThiolationCysteine residues in various proteinsAltered protein function

Activation of Apoptotic Pathways and Associated Molecular Events

Allyl sulfides are recognized for their ability to induce apoptosis, or programmed cell death, in various cell types through intricate molecular signaling. A key mechanism involves the activation of the mitochondrial pathway. For instance, diallyl disulfide (DADS) has been shown to trigger a cascade of events beginning with the translocation of the pro-apoptotic protein Bax to the mitochondria. This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

Once in the cytoplasm, cytochrome c associates with Apoptotic Protease-Activating Factor-1 (Apaf-1), forming an apoptosome complex that activates caspase-9, an initiator caspase. researchgate.net Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. researchgate.net The activation of caspase-3 is a critical step, as it orchestrates the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. researchgate.net Studies using caspase inhibitors have confirmed that the apoptotic effects of DADS are dependent on this caspase activation sequence. researchgate.net Furthermore, diallyl trisulfide (DATS) has been observed to induce apoptosis in skin cancer cells through both caspase-dependent and caspase-independent mitochondrial pathways. researchgate.net

Key Molecular Events in Allyl Sulfide-Induced Apoptosis:

Bax Translocation: Movement of the pro-apoptotic protein Bax to the mitochondria.

Mitochondrial Disruption: Changes in mitochondrial membrane potential and release of cytochrome c.

Apoptosome Formation: Assembly of cytochrome c and Apaf-1.

Caspase Activation: Sequential activation of initiator caspase-9 and executioner caspase-3. researchgate.net

Enzyme Modulation and Inhibition Mechanisms by Allyl Sulfides

Allyl sulfides are known to interact with and modulate the activity of several key enzyme systems within the body.

Certain allyl sulfides act as potent inhibitors of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various compounds. Diallyl sulfide (DAS) and its metabolites, diallyl sulfoxide (B87167) and diallyl sulfone (DASO2), exhibit competitive inhibition of CYP2E1 activity. pharmatutor.org The mechanism extends beyond simple competition; DASO2 has been identified as a suicide inhibitor of CYP2E1. This means that during the metabolic process, the metabolite forms a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. pharmatutor.org This inactivation is time- and NADPH-dependent and is accompanied by a loss of the P450-CO binding spectrum. pharmatutor.org

Kinetic studies have been performed on various analogs of DAS to identify more potent and less toxic inhibitors. Allyl methyl sulfide (AMS) and diallyl ether have demonstrated lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values compared to DAS, indicating greater potency. mdpi.comnih.gov

Inhibition of CYP2E1 by Diallyl Sulfide (DAS) and its Analogs
CompoundIC₅₀ (μmol/L)Kᵢ (μmol/L)Type of Inhibition
Diallyl Sulfide (DAS)17.36.3Competitive / Suicide
Allyl Methyl Sulfide (AMS)11.44.4Competitive
Diallyl Ether6.33.1Competitive

Aldehyde dehydrogenase (ALDH) is a critical enzyme in detoxification pathways, known for its role in oxidizing aldehydes to carboxylic acids. nih.gov The activity of ALDH can be inhibited by certain garlic-derived allyl sulfides. nih.govresearchgate.net This inhibition is not caused by hydrogen sulfide (H₂S) itself, but rather by more reactive sulfur species like polysulfides or hydropersulfides derived from the metabolism of allyl sulfides. researchgate.net These sulfur species are thought to modify a key, redox-sensitive cysteine residue within the active site of the ALDH enzyme, leading to a dramatic decrease in its activity. nih.govresearchgate.net This modification involves an increase in protein-bound sulfur and is reversible by reducing agents. researchgate.net Studies in rats have confirmed that administration of diallyl trisulfide (DATS) leads to the inhibition of ALDH activity in the liver. researchgate.net

Endogenous hydrogen sulfide (H₂S) is a gasotransmitter synthesized by three primary enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE, also known as CTH), and 3-mercaptopyruvate sulfurtransferase (MPST). acs.org Allyl sulfides can influence the expression and activity of these enzymes. For example, S-allyl-L-cysteine (SAC), a sulfur compound found in fresh garlic, has been shown to modulate these enzymes in breast adenocarcinoma cell lines. In these cells, SAC treatment led to a significant increase in MPST gene expression after 24 hours. Conversely, the same treatment resulted in opposite effects on the expression of CSE and CBS in the two different cell lines studied, indicating a complex and cell-type-specific regulation. In one cell line, a significant decrease in MPST activity was observed at a specific concentration. This demonstrates that allyl sulfides can alter H₂S homeostasis by directly influencing the enzymatic machinery responsible for its synthesis.

Interactions with Macromolecular Structures and Biological Systems

The reactivity of allyl sulfides allows them to interact with and modify various biological macromolecules, influencing cellular structure and function.

Amino Acids and Phospholipids: Theoretical simulation studies have shown that allyl methyl sulfide (AMS) can readily attach to vital amino acids such as N-acetylneuraminic acid (sialic acid) and N-Acetylglucosamine. researchgate.net These reactions are thermodynamically spontaneous. researchgate.net Similarly, AMS can attach to the phospholipid phosphatidylethanolamine. researchgate.net These interactions suggest that allyl sulfides could potentially alter the structure and function of glycoproteins and cell membranes. researchgate.net

Tubulin: Diallyl trisulfide (DATS) has been identified as an inhibitor of tubulin polymerization. Tubulin proteins polymerize to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. DATS disrupts the formation of the microtubule network, leading to cell cycle arrest in the G2/M phase. The mechanism involves the direct oxidative modification of specific cysteine residues (Cys-12β and Cys-354β) on the β-tubulin subunit, forming S-allylmercaptocysteine. This modification prevents proper spindle formation and ultimately triggers apoptosis. This interaction highlights a direct covalent modification of a critical structural protein as a key anticancer mechanism of certain allyl sulfides.

Mechanistic Research in Biological Systems

Antimicrobial Mechanistic Insights of Allyl Sulfides

The antimicrobial properties of allyl sulfides are attributed to a variety of interactions with microbial cells, targeting fundamental processes necessary for their survival and proliferation.

Inhibition of Microbial DNA, RNA, and Protein Synthesis

While direct studies on Allyl N-hexyl sulfide (B99878) are unavailable, research on related compounds indicates a potential for broad-spectrum inhibition of macromolecular synthesis. Organosulfur compounds from garlic have been shown to possess antibacterial properties by inhibiting sulfhydryl-dependent enzymes, which are crucial for essential processes including DNA and protein synthesis researchgate.net. The reactive sulfur atoms in allyl sulfides can form disulfide bonds with free sulfhydryl groups of enzymes, thereby compromising their function and disrupting cellular integrity frontiersin.org. For instance, allicin, a related thiosulfinate, has been found to totally and immediately inhibit RNA synthesis in bacteria, suggesting this is a primary target of its action. DNA and protein synthesis were also inhibited, although the onset was delayed and the inhibition was partial. Diallyl trisulfide (DATS) has been shown to down-regulate proteins in Helicobacter pylori which are critical for its pathogenic activity pharmatutor.org.

Mechanisms of Direct Cellular and Ultrastructural Disruption

Allyl sulfides are known to exert direct damaging effects on microbial cell structures. Diallyl sulfide (DAS) has been observed to compromise the membrane integrity of Bacillus cereus, leading to the leakage of intracellular proteins in a dose- and time-dependent manner nih.gov. Scanning electron microscopy has confirmed that DAS causes deformation in the cell membrane of this foodborne pathogen nih.gov. Similarly, treatment with diallyl trisulfide (DATS) resulted in the disruption and shrinkage of the Campylobacter jejuni cell membrane nih.gov. This disruption of the physical barrier of the cell is a key component of the antimicrobial action of these compounds. The antimicrobial potency of diallyl sulfides appears to correlate with the number of sulfur atoms, with diallyl tetrasulfide showing greater activity than those with fewer sulfur atoms pharmatutor.org.

Effects on Microbial Biofilm Formation and Associated Mechanisms

Biofilm formation is a critical factor in microbial pathogenesis and antibiotic resistance. Allyl sulfides have demonstrated significant capabilities in inhibiting this process. Their mechanism of action often involves the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation frontiersin.org.

Diallyl disulfide (DADS) has been shown to inhibit the production of virulence factors and biofilm formation in Pseudomonas aeruginosa by down-regulating the transcription of key QS-related genes in the las, rhl, and pqs systems nih.govnih.gov. By interfering with these signaling pathways, DADS effectively hinders the bacteria's ability to establish a resilient biofilm community nih.gov. Similarly, diallyl sulfide (DAS) also suppresses the QS systems of P. aeruginosa nih.gov. The presence of the allyl group is considered fundamental for this antimicrobial and antibiofilm activity sigmaaldrich.cnnih.gov.

Anti-carcinogenic Mechanistic Investigations of Allyl Sulfides

The anti-carcinogenic properties of allyl sulfides are multifaceted, involving the modulation of carcinogen metabolism and the enhancement of the body's detoxification systems.

Suppression of Carcinogen Bioactivation Pathways

A primary mechanism by which allyl sulfides are thought to prevent cancer is by inhibiting the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. This is often achieved by modulating the activity of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. Diallyl disulfide (DADS), for example, has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the bioactivation of many carcinogens frontiersin.orgnih.gov. By suppressing these enzymes, allyl sulfides can reduce the formation of DNA adducts, which are critical initiating events in chemical carcinogenesis frontiersin.org. Diallyl trisulfide (DATS) has also been noted to reduce carcinogen-induced DNA strand breaks mdpi.com.

Induction of Phase I and Phase II Detoxification Enzymes

In addition to suppressing carcinogen activation, allyl sulfides can also enhance the detoxification and elimination of carcinogens by inducing Phase I and Phase II detoxification enzymes. While some Phase I enzymes are inhibited, others can be induced to facilitate detoxification. More significantly, allyl sulfides are potent inducers of Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase. These enzymes play a crucial role in conjugating carcinogens and their metabolites with endogenous ligands, like glutathione, making them more water-soluble and easier to excrete from the body. DADS has been reported to induce these Phase II enzymes, thereby accelerating the degradation and removal of carcinogenic compounds nih.gov. This dual action of modulating Phase I and inducing Phase II enzymes represents a key strategy by which allyl sulfides exert their chemopreventive effects.

Despite a comprehensive search for scientific literature, no research articles or studies focusing specifically on the chemical compound "Allyl N-hexyl sulfide" in the context of cancer cell growth inhibition or neuroprotection could be identified. The existing body of research on allyl sulfides primarily investigates related compounds such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).

Therefore, it is not possible to provide an article on the "" of this compound as requested, due to the absence of available scientific data on its specific molecular mechanisms in cancer cell growth inhibition and its neuroprotective effects.

The detailed outline provided, including subsections on the attenuation of neuroinflammation, microglial activation, and the reduction of oxidative stress in neural tissues, requires specific research findings that are not present in the current scientific literature for this compound. To maintain scientific accuracy and adhere to the strict instructions of focusing solely on "this compound," no content can be generated for the requested sections.

Structure Activity Relationship Sar Studies and Derivative Development

Rational Design and Synthesis of Allyl N-hexyl sulfide (B99878) Analogues and Related Allyl Derivatives

The rational design of analogues of allyl N-hexyl sulfide involves strategic modifications to its core structure to enhance desired biological effects. The parent compound consists of an allyl group (CH2=CHCH2–) and a hexyl group (–(CH2)5CH3) linked by a single sulfur atom. The design of new derivatives focuses on altering these key components: the allyl group, the alkyl chain (hexyl group), and the sulfide linkage.

Synthetic approaches for creating these analogues are varied. A common strategy for generating unsymmetrical sulfides involves the reaction of alkyl or aryl disulfides with allyl bromide in the presence of a catalyst like samarium. pharmatutor.org Another established method is the allylation of thiols using palladium catalysts, which can produce allyl and cinnamyl aryl sulfides in moderate to excellent yields. pharmatutor.org For creating unsymmetrical disulfides, a potential pathway involves the chemical treatment of a thiosulfinate followed by the addition of a thiolate. pharmatutor.org These synthetic routes provide the flexibility to introduce diverse functional groups and structural motifs, allowing for a systematic exploration of the SAR.

Key design strategies for analogues include:

Varying the Alkyl Chain: The hexyl group can be replaced with shorter, longer, or branched alkyl chains to probe the effect of lipophilicity and steric bulk on activity. Introducing cyclic or aromatic moieties in place of the hexyl group is another avenue for creating structural diversity.

Modifying the Allyl Group: Alterations to the allyl group, such as substitution on the double bond, can influence the compound's reactivity and interaction with biological targets.

Altering the Sulfide Linkage: A significant area of investigation for related compounds is the number of sulfur atoms in the linker. Analogues can be synthesized as disulfides, trisulfides, or even tetrasulfides, as this modification is known to significantly impact biological activity. pharmatutor.orgnih.gov

Investigation of Structural Modifications on Mechanistic Pathways and Biological Interactions

Structural modifications to allyl sulfide derivatives have a profound impact on their mechanistic pathways and biological interactions. The bioactivity of these compounds is often attributed to the electrophilic nature of the sulfur-containing functional group. researchgate.net This allows them to react with nucleophilic targets within cells, such as the cysteine sulfhydryl groups in proteins, leading to post-translational modifications and alterations in protein function. researchgate.net

Studies on various allyl sulfides have illuminated key SAR principles:

The Allyl Moiety: The presence of the CH2=CHCH2 group is often crucial for biological activity. For instance, in studies comparing diallyl disulfide (DADS) with its saturated counterpart, dipropyl disulfide (DPDS), the allyl moiety was found to be essential for the observed antimicrobial effects. pharmatutor.org

The Polysulfide Chain: The number of sulfur atoms in the bridge connecting the organic groups is a critical determinant of activity. In a series of diallyl sulfides, antimicrobial and enzyme-inducing activities were shown to increase with the number of sulfur atoms. pharmatutor.orgnih.gov For example, diallyl trisulfide (DATS) is a more potent inducer of phase II detoxification enzymes than diallyl disulfide (DADS), which in turn is more active than diallyl sulfide (DAS). nih.gov This suggests that the polysulfide linkage is a key pharmacophore. researchgate.net

These structural features influence how the molecules interact with specific cellular pathways. Allyl sulfides can affect both phase I and phase II drug-metabolizing enzymes. nih.gov Diallyl sulfide (a monosulfide) has been shown to slightly increase the activity of the phase I enzyme cytochrome P-450 2E1. nih.gov In contrast, diallyl disulfide and trisulfide more significantly increase the activities of phase II enzymes like glutathione (B108866) S-transferase and quinone reductase. nih.gov

CompoundKey Structural FeatureObserved Biological Activity Trend
Diallyl Sulfide (DAS)MonosulfideWeakly induces phase II enzymes; slightly increases phase I CYP2E1 activity. nih.gov
Diallyl Disulfide (DADS)DisulfideModerately induces phase II enzymes; shows significant antimicrobial activity. pharmatutor.orgnih.gov
Diallyl Trisulfide (DATS)TrisulfideStrongly induces phase II enzymes; exhibits greater antimicrobial activity than DADS. pharmatutor.orgnih.gov
Dipropyl Disulfide (DPDS)Saturated Alkyl (No Allyl)Lacks the antimicrobial activity associated with its allyl counterpart. pharmatutor.org

Application of Fragment-Based Design Principles for Enhanced Bioactivity

Fragment-based drug design (FBDD) is a powerful strategy for developing novel bioactive compounds. nih.gov This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining these fragments to create a more potent lead compound. The allyl motif, found in many natural products with anticancer activity, is a valuable tool for fragment-based design. nih.govunav.edu

In the context of this compound, the allyl sulfide group can be considered a key "bioactive fragment." The FBDD process would involve:

Fragment Identification: Identifying the allyl sulfide moiety as a starting fragment known to interact with specific biological targets, such as enzymes with reactive cysteine residues. researchgate.net

Fragment Linking/Growing: Systematically linking this fragment to other chemical groups (like the N-hexyl chain or more complex structures) to improve binding affinity and specificity. The N-hexyl group itself can be viewed as a fragment that modulates properties like hydrophobicity, potentially guiding the molecule to specific cellular compartments.

This design philosophy allows for the systematic exploration of chemical space to enhance bioactivity. By combining the reactive potential of the allyl sulfide fragment with other fragments that confer target specificity or improved pharmacokinetic properties, novel derivatives with significantly enhanced and targeted biological effects can be developed.

Environmental and Atmospheric Chemical Reactivity of Allyl Sulfides

OH-Radical Initiated Oxidation Mechanisms under Atmospheric Conditions

The dominant atmospheric degradation pathway for allyl N-hexyl sulfide (B99878) is initiated by the hydroxyl (OH) radical, which is ubiquitous in the troposphere during daylight hours. The reaction can proceed via two main channels: OH radical addition to the carbon-carbon double bond and hydrogen abstraction from the C-H bonds of the alkyl chains. d-nb.infobohrium.com

The addition of the OH radical to the double bond is typically the more favorable pathway for unsaturated compounds. This electrophilic addition can occur at either of the two carbon atoms of the double bond, leading to the formation of two possible hydroxyalkyl radicals. The position of the addition is influenced by the stability of the resulting radical.

The initial reactions can be summarized as follows:

OH Addition: CH₂=CH-CH₂-S-(CH₂)₅-CH₃ + OH → HOCH₂-ĊH-CH₂-S-(CH₂)₅-CH₃ CH₂=CH-CH₂-S-(CH₂)₅-CH₃ + OH → ĊH₂-CH(OH)-CH₂-S-(CH₂)₅-CH₃

H-Abstraction (Allylic): CH₂=CH-CH₂-S-(CH₂)₅-CH₃ + OH → CH₂=CH-ĊH-S-(CH₂)₅-CH₃ + H₂O

H-Abstraction (Hexyl group): CH₂=CH-CH₂-S-(CH₂)₅-CH₃ + OH → CH₂=CH-CH₂-S-ĊH-(CH₂)₄-CH₃ + H₂O

Formation and Decomposition Pathways of Peroxy Radicals

Following the initial reaction with OH radicals, the resulting alkyl and hydroxyalkyl radicals (R•) rapidly react with molecular oxygen (O₂), which is abundant in the atmosphere, to form peroxy radicals (RO₂•). nih.gov

R• + O₂ → RO₂•

These peroxy radicals are key intermediates that can undergo several competing reactions, influencing the final product distribution. The fate of these peroxy radicals is determined by the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx).

In environments with high NOx concentrations, peroxy radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

In low NOx environments, peroxy radicals can undergo unimolecular isomerization or react with other peroxy radicals (RO₂•) or hydroperoxy radicals (HO₂•). The self-reaction of peroxy radicals can lead to the formation of stable products or alkoxy radicals.

RO₂• + RO₂• → 2RO• + O₂ RO₂• + RO₂• → ROH + R'CHO + O₂ (for primary or secondary RO₂•)

The alkoxy radicals (RO•) formed are also highly reactive and can undergo further decomposition or isomerization. Common decomposition pathways for alkoxy radicals include C-C bond scission or reaction with O₂. For the alkoxy radicals formed from allyl N-hexyl sulfide, decomposition can lead to the cleavage of the carbon chain and the formation of smaller, oxygenated volatile organic compounds.

The specific decomposition pathways for the peroxy radicals derived from this compound are complex due to the size of the hexyl group and the presence of the sulfur atom. However, based on studies of smaller allyl sulfides, it is expected that these pathways will lead to the formation of carbonyl compounds, such as acrolein, and sulfur-containing fragments. bohrium.com

Mechanisms Leading to Sulfur Dioxide (SO₂) Formation

A significant outcome of the atmospheric oxidation of this compound is the formation of sulfur dioxide (SO₂). bohrium.com SO₂ is a precursor to sulfate aerosols, which have significant impacts on air quality and climate. copernicus.org Experimental studies on the OH-initiated oxidation of allyl methyl sulfide and allyl ethyl sulfide have shown high molar yields of SO₂. bohrium.com

The formation of SO₂ proceeds through the degradation of sulfur-containing radical intermediates. The initial OH attack, whether by addition or abstraction, leads to radicals where the sulfur atom is retained. Subsequent reactions and decompositions of the peroxy and alkoxy radicals generate smaller sulfur-containing radicals.

One proposed pathway involves the formation of a thiyl radical (RS•) or a sulfur-centered radical cation. These sulfur-centered radicals can react with molecular oxygen to form sulfur-containing peroxy radicals (RSOO•). nih.govnih.gov These can then undergo further reactions, including isomerization and decomposition, ultimately leading to the release of SO₂.

For instance, the alkoxy radical formed from the OH addition pathway can undergo decomposition, leading to the formation of a sulfur-containing fragment. This fragment can then be further oxidized to produce SO₂. A plausible, though simplified, sequence could involve the formation of a thioalkoxy radical (RS-CH₂-O•), which can then decompose.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing Allyl N-hexyl sulfide with high purity?

  • Methodology : Utilize nucleophilic substitution reactions between allyl mercaptan and n-hexyl halides under controlled conditions. Purify via fractional distillation or column chromatography. Validate purity using gas chromatography (GC) (>99% purity threshold) and confirm structural integrity via proton NMR (e.g., δ 1.47 ppm for allyl protons, δ 3.1 ppm for sulfide-linked methylene groups) . For 3D structural validation, import SDF/MOL files into cheminformatics software to analyze bond angles, dihedrals, and steric effects .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation products via GC-MS and track sulfide oxidation to sulfoxides/sulfones. Use antioxidant additives (e.g., BHT) to inhibit radical-mediated decomposition .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile sulfides. Calibrate using deuterated internal standards (e.g., d₃-Allyl methyl sulfide) to account for matrix effects. Limit of detection (LOD) should be validated below 0.1 ppm .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., n-hexyl vs. methyl/propyl) influence the reactivity of allyl sulfides in polymer networks?

  • Methodology : Compare stress-relaxation behavior in thiol-ene polymerization systems using dynamic mechanical analysis (DMA). Longer alkyl chains (n-hexyl) reduce crosslink density, enhancing stress dissipation. Validate via rheometry and FTIR to track allyl sulfide consumption kinetics .

Q. What computational models predict the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?

  • Methodology : Use SwissADME to calculate lipophilicity (LogP ~3.2), topological polar surface area (TPSA <50 Ų), and cytochrome P450 interactions. Molecular docking studies (e.g., AutoDock Vina) can identify binding affinities to CYP2E1, which may metabolize sulfide groups to sulfoxides .

Q. How do contradictory findings on sulfide bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise, and how can they be resolved?

  • Methodology : Perform dose-response studies in cell cultures (e.g., HepG2) under oxidative stress. Low concentrations (1–10 µM) may scavenge ROS via thiol-disulfide exchange, while higher doses (>50 µM) could deplete glutathione reserves. Use fluorescent probes (e.g., DCFH-DA) to quantify ROS levels .

Q. What mechanisms underlie the neuroprotective effects of allyl sulfides via gut microbiota modulation?

  • Methodology : Administer this compound to germ-free mice colonized with aged microbiota. Analyze fecal SCFA (short-chain fatty acid) levels via LC-MS and correlate with hippocampal BDNF expression. Metagenomic sequencing can identify sulfide-responsive taxa (e.g., Bacteroides) .

Data Contradictions and Resolution

Q. Why do some studies report this compound as a CYP2E1 inhibitor, while others show no effect?

  • Resolution : Species-specific differences in enzyme isoform expression (e.g., murine vs. human CYP2E1) and assay conditions (microsomal vs. recombinant systems). Validate using human hepatocyte models and isoform-selective inhibitors (e.g., clomethiazole) .

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